N-(1-Cyanocyclohexyl)-1,7-naphthyridine-3-carboxamide
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Overview
Description
N-(1-Cyanocyclohexyl)-1,7-naphthyridine-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a cyanocyclohexyl group, which adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-1,7-naphthyridine-3-carboxamide typically involves the reaction of 1-cyanocyclohexylamine with 1,7-naphthyridine-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and microwave-assisted synthesis are also explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-1,7-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-1,7-naphthyridine-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-1,7-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the naphthyridine core play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclohexyl)acetamide
- 1-Cyanocyclohexaneacetic acid
- N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives
Uniqueness
N-(1-Cyanocyclohexyl)-1,7-naphthyridine-3-carboxamide stands out due to its unique combination of a naphthyridine core and a cyanocyclohexyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-1,7-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-11-16(5-2-1-3-6-16)20-15(21)13-8-12-4-7-18-10-14(12)19-9-13/h4,7-10H,1-3,5-6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXDBQJPKKFOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CN=C3C=NC=CC3=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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